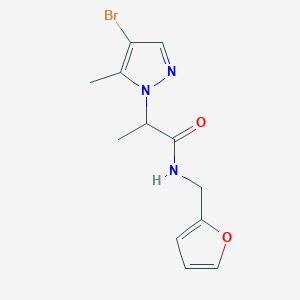
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide
Descripción general
Descripción
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a furan ring attached to a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Methylation: The brominated pyrazole can be methylated using a methylating agent such as methyl iodide in the presence of a base.
Attachment of the furan ring: This can be done through a nucleophilic substitution reaction where the furan ring is introduced using a suitable furan derivative.
Formation of the propanamide moiety: The final step involves the formation of the amide bond, which can be achieved through the reaction of the intermediate with a suitable amine or amide coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets could make it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyrazole and furan rings suggests that it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to the final product.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The bromine and furan groups could play a role in binding to the target, while the pyrazole ring could be involved in the overall molecular recognition process.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide: Similar structure with a chlorine atom instead of bromine.
2-(4-bromo-5-ethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide: Similar structure with an ethyl group instead of a methyl group.
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-thienylmethyl)propanamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide lies in its specific substitution pattern and the combination of the pyrazole and furan rings. This unique structure could result in distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-8-11(13)7-15-16(8)9(2)12(17)14-6-10-4-3-5-18-10/h3-5,7,9H,6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFGSHQKYQYIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)NCC2=CC=CO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N'-(2-MORPHOLINOETHYL)THIOUREA](/img/structure/B4363921.png)
![1,3-BENZODIOXOL-5-YL{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4363930.png)
![1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4363938.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3,5-dimethoxybenzamide](/img/structure/B4363940.png)
![3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B4363953.png)
![2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4363965.png)
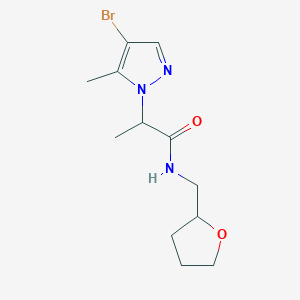
![2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4363983.png)
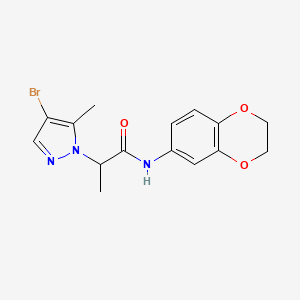
![METHYL 2-{[2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}ACETATE](/img/structure/B4364004.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4364009.png)
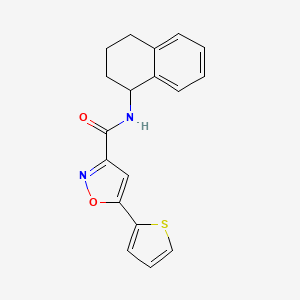
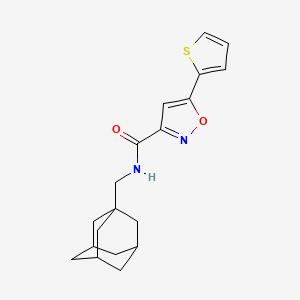
![METHYL 2-({[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B4364022.png)
